N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
CAS No.: 1021264-10-7
Cat. No.: VC4238113
Molecular Formula: C21H18N4O2S3
Molecular Weight: 454.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021264-10-7 |
|---|---|
| Molecular Formula | C21H18N4O2S3 |
| Molecular Weight | 454.58 |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18N4O2S3/c1-12-7-6-8-13(2)16(12)22-15(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | SLECXJGZZKNUEJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Introduction
N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines. It features a unique combination of thiazole and pyrimidine moieties, contributing to its potential biological activities. The compound's structure includes a dimethylphenyl group and a thioacetamide functional group, indicating its relevance in medicinal chemistry .
Synthesis and Chemical Reactions
The synthesis of N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step synthetic pathways. Specific reagents and conditions are crucial for optimizing the synthesis process. Common reagents used in reactions involving this compound include potassium permanganate and hydrogen peroxide for oxidation, and sodium borohydride for reduction.
Biological Activities and Potential Applications
N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibits potential biological activities due to its complex structure. It may interact with specific biological targets such as enzymes or receptors, leading to inhibition or activation of various biological pathways relevant to disease processes. The compound is of interest for research in drug development, particularly in areas like antimicrobial, anticancer, and anti-inflammatory therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume